
Phenyl 2,5-dimethylbenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 2,5-dimethylbenzene-1-sulfonate is an organic compound that belongs to the class of aromatic sulfonates It consists of a phenyl group attached to a 2,5-dimethylbenzene ring, which is further bonded to a sulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenyl 2,5-dimethylbenzene-1-sulfonate can be synthesized through electrophilic aromatic substitution reactions. One common method involves the sulfonation of 2,5-dimethylbenzene (xylene) with sulfur trioxide or chlorosulfonic acid, followed by the reaction with phenol to form the sulfonate ester . The reaction conditions typically require a controlled temperature and the presence of a catalyst to facilitate the substitution process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl 2,5-dimethylbenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the sulfonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and alkylating agents are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
Phenyl 2,5-dimethylbenzene-1-sulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of phenyl 2,5-dimethylbenzene-1-sulfonate involves its interaction with molecular targets through electrophilic or nucleophilic substitution reactionsThe pathways involved in these reactions depend on the specific conditions and reagents used .
Comparación Con Compuestos Similares
Phenyl 2,5-dimethylbenzene-1-sulfonate can be compared with other similar compounds, such as:
Phenyl benzene-1-sulfonate: Lacks the methyl groups, resulting in different reactivity and properties.
Phenyl 3,5-dimethylbenzene-1-sulfonate: Similar structure but with methyl groups at different positions, affecting its chemical behavior.
Phenyl toluene-4-sulfonate: Contains a single methyl group, leading to variations in its reactivity and applications.
Propiedades
Número CAS |
109855-91-6 |
|---|---|
Fórmula molecular |
C14H14O3S |
Peso molecular |
262.33 g/mol |
Nombre IUPAC |
phenyl 2,5-dimethylbenzenesulfonate |
InChI |
InChI=1S/C14H14O3S/c1-11-8-9-12(2)14(10-11)18(15,16)17-13-6-4-3-5-7-13/h3-10H,1-2H3 |
Clave InChI |
LLGBDHUMOSVFPV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)S(=O)(=O)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



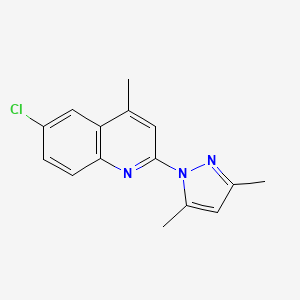
![[5-Methyl-2-(prop-1-en-2-yl)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B14339560.png)
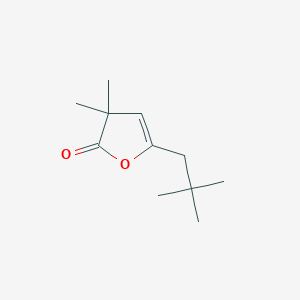
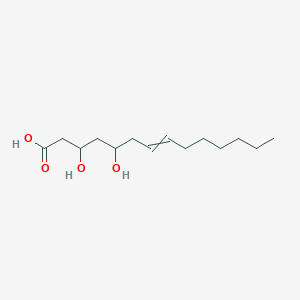
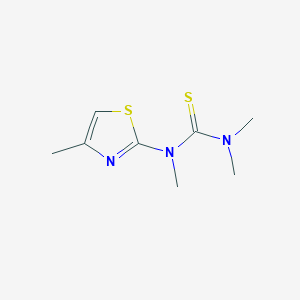
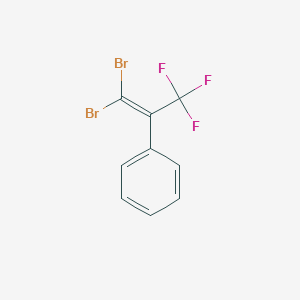
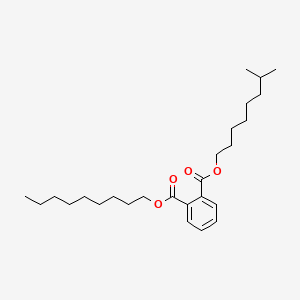
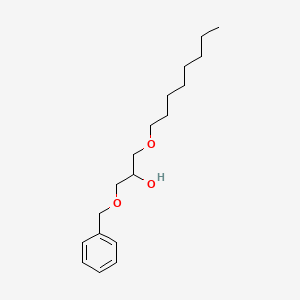


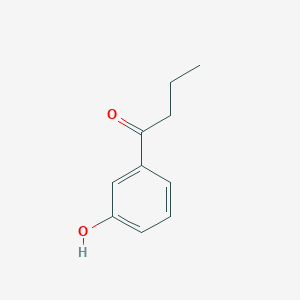
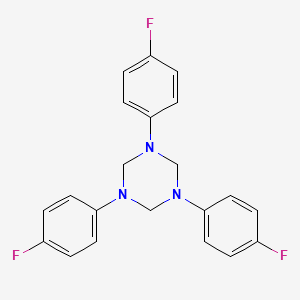
![1-Azabicyclo[3.2.1]octane-7-carboxamide](/img/structure/B14339620.png)
